An In-depth Technical Guide to 4,5,8-Trichloroquinoline: Properties, Synthesis, and Scientific Context
An In-depth Technical Guide to 4,5,8-Trichloroquinoline: Properties, Synthesis, and Scientific Context
Disclaimer: Publicly available, experimentally verified data on the specific properties of 4,5,8-trichloroquinoline (CAS No. 855763-24-5) is limited. This guide has been constructed by synthesizing confirmed structural information with expert analysis of predicted properties and established principles from closely related quinoline analogs. All predicted data and generalized protocols should be treated as expert guidance for research purposes and must be verified experimentally.
Introduction: The Quinoline Scaffold and the Enigma of 4,5,8-Trichloroquinoline
The quinoline moiety, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its derivatives form the basis of numerous pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[2] The electronic landscape of the quinoline ring system, characterized by an electron-deficient pyridine ring fused to an electron-rich benzene ring, allows for diverse functionalization and complex interactions with biological targets.
4,5,8-Trichloroquinoline is a specific, sparsely documented isomer within this vast chemical family. While commercially available from specialty suppliers, it has not been extensively characterized in peer-reviewed literature.[3][] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of its known identity, predicted properties, and the scientific context necessary for its synthesis, characterization, and potential application.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental identity of 4,5,8-trichloroquinoline is established by its molecular structure and formula. However, experimental physical properties such as melting point and solubility are not publicly documented. The data presented below combines confirmed information with predicted values derived from computational models and data from analogous compounds to provide a working profile for this molecule.
| Property | Value | Source / Comment |
| IUPAC Name | 4,5,8-Trichloroquinoline | N/A |
| CAS Number | 855763-24-5 | [3] |
| Molecular Formula | C₉H₄Cl₃N | [3] |
| Molecular Weight | 232.49 g/mol | [3] |
| Appearance | Not reported. Expected to be a solid at room temperature, similar to other trichloroquinoline isomers (e.g., 4,5,7-trichloroquinoline is a pale beige to brown solid).[5] | Prediction based on analogs |
| Melting Point | Not experimentally reported. Isomeric 4,5,7-trichloroquinoline melts at 106-108 °C.[5] | Analog Data |
| Solubility | Not experimentally reported. Expected to have low aqueous solubility and be soluble in organic solvents like chloroform and toluene, similar to other polychlorinated quinolines.[5] | Prediction based on analogs |
| Calculated LogP | 4.195 | Data for isomeric 4,6,8-trichloroquinoline, which has the same molecular formula and is expected to have very similar lipophilicity.[6] |
| Calculated TPSA | 12.89 Ų | Data for isomeric 4,6,8-trichloroquinoline.[6] |
Part 2: Synthesis and Characterization
A specific, validated synthesis protocol for 4,5,8-trichloroquinoline is not available in the literature. However, a plausible and robust synthetic strategy can be designed based on well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination. The causality for this multi-step approach is rooted in the need for regioselective control over the placement of the chloro substituents.
Proposed Synthetic Workflow
The synthesis would logically begin from a pre-functionalized aniline to direct the cyclization and subsequent chlorination steps to the desired positions. A plausible starting material would be 2,5-dichloroaniline.
Experimental Protocol (Generalized)
This protocol is a representative, generalized procedure. Researchers must optimize reaction conditions, times, and purification methods.
-
Step 1: Synthesis of 4-Hydroxy-5,8-dichloroquinoline
-
Rationale: The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core, which is a key intermediate. Using 2,5-dichloroaniline as the starting material ensures the correct positioning of the chlorine atoms on the benzene ring portion of the final molecule.
-
Procedure:
-
Combine equimolar amounts of 2,5-dichloroaniline and diethyl (ethoxymethylene)malonate.
-
Heat the mixture, typically at 120-140 °C, to facilitate the initial condensation reaction, removing the ethanol byproduct.
-
Once the initial reaction is complete (monitored by TLC), increase the temperature to ~250 °C. This high temperature induces thermal cyclization to form the quinoline ring. The reaction is typically conducted in a high-boiling solvent like diphenyl ether.
-
Cool the reaction mixture and treat with a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxy-5,8-dichloroquinoline product.
-
Filter and wash the solid product.
-
-
-
Step 2: Synthesis of 4,5,8-Trichloroquinoline
-
Rationale: The hydroxyl group at the 4-position is readily converted to a chloro group using a deoxychlorination agent like phosphorus oxychloride (POCl₃). This is a standard and highly effective transformation for this class of compounds.
-
Procedure:
-
Carefully add the 4-hydroxy-5,8-dichloroquinoline synthesized in Step 1 to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (typically around 110 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude 4,5,8-trichloroquinoline.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
-
-
Step 3: Purification
-
Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is essential to obtain the compound at high purity for subsequent analysis and application.
-
Procedure:
-
Dry the combined organic extracts from Step 2 over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified 4,5,8-trichloroquinoline.
-
-
Part 3: Predicted Spectral Properties
No experimental spectra for 4,5,8-trichloroquinoline are publicly available. The following section describes the expected spectral characteristics based on its structure and data from analogous compounds. This information is critical for any researcher attempting to synthesize and characterize this molecule.
-
¹H NMR Spectroscopy: The spectrum is expected to be simple, showing signals only in the aromatic region.
-
The pyridine ring protons (H-2 and H-3) should appear as doublets due to their coupling to each other.
-
The benzene ring protons (H-6 and H-7) will also appear as doublets, coupled to each other.
-
Due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, all protons are expected to be deshielded, appearing between δ 7.5 and 9.0 ppm.
-
-
¹³C NMR Spectroscopy: The spectrum should display 9 distinct signals, one for each carbon atom, as there is no molecular symmetry.
-
Carbons bonded to chlorine (C-4, C-5, C-8) will show characteristic shifts.
-
The quaternary carbons (C-4, C-4a, C-5, C-8, C-8a) can be distinguished from the protonated carbons using a DEPT experiment.
-
Chemical shifts will be in the typical aromatic range of δ 120-155 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations from the quinoline ring system should appear in the 1600-1450 cm⁻¹ region.
-
Strong absorptions corresponding to C-Cl stretching are expected in the fingerprint region, typically between 850-550 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The key diagnostic feature will be the isotopic pattern of the molecular ion [M]⁺. Due to the presence of three chlorine atoms, a characteristic cluster of peaks will be observed.
-
The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms. The approximate ratio should be 100:98:32:3.
-
The nominal mass of the molecular ion will be 231 m/z, with the most abundant peak corresponding to the species containing two ³⁵Cl atoms and one ³⁷Cl atom, or all three as ³⁵Cl depending on the exact mass.
-
Part 4: Potential Applications in Research and Development
While no specific applications for 4,5,8-trichloroquinoline have been reported, its structure suggests potential utility as a chemical intermediate or scaffold in several areas of research:
-
Medicinal Chemistry: Polychlorinated quinolines are valuable starting materials for synthesizing more complex molecules. The chlorine atoms can be substituted via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups (amines, ethers, etc.) to build libraries of compounds for screening against biological targets.[2] Given the known anticancer and antimalarial activities of other 4-aminoquinoline derivatives, 4,5,8-trichloroquinoline could serve as a precursor for novel therapeutic agents.
-
Materials Science: The rigid, planar quinoline structure is a common feature in organic electronic materials, such as dyes and ligands for organometallic complexes. The specific substitution pattern of 4,5,8-trichloroquinoline could be used to fine-tune the electronic and photophysical properties of new materials.
Part 5: Safety and Toxicology
No specific toxicological data for 4,5,8-trichloroquinoline is available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety information provided here is based on the general toxicology of the quinoline and chloroaromatic class of compounds.
-
Hazard Classification (Predicted): Based on related compounds like 4-chloroquinoline and other polychlorinated aromatics, this compound should be considered:
-
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If handling as a powder where dust may be generated, a NIOSH-approved respirator is recommended.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
References
-
SINFOO. 4,5,8-Trichloroquinoline. [Link]
-
PubChem. 4-Chloroquinoline. [Link]
-
Solomon, V. R., & Lee, H. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 244-247. [Link]
-
Cheméo. Chemical Properties of 4-Chloroquinoline. [Link]
-
Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
-
ResearchGate. Synthesis and Characterization of a New Photoluminescent Material Tris(5-Choloro 8-Hydroxyquinoline) Lanthanum La(5-Clq)3. [Link]
-
MDPI. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. [Link]
-
Cheméo. Chemical Properties of Cloxyquin. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
